1-phenyl-3-(3-phenylpropyl)thiourea
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Overview
Description
Thiourea, N-phenyl-N’-(3-phenylpropyl)- is an organosulfur compound with the molecular formula C16H18N2S. This compound belongs to the thiourea family, which is characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thiourea derivatives have gained significant attention due to their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea, N-phenyl-N’-(3-phenylpropyl)- can be synthesized through several methods. One common approach involves the reaction of aniline derivatives with isothiocyanates. For instance, the reaction between N-phenyl-3-phenylpropylamine and phenyl isothiocyanate in an organic solvent such as dichloromethane can yield the desired thiourea derivative . The reaction typically proceeds at room temperature and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-phenyl-N’-(3-phenylpropyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Thioethers
Substitution: Substituted thiourea derivatives
Scientific Research Applications
Thiourea, N-phenyl-N’-(3-phenylpropyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thiourea, N-phenyl-N’-(3-phenylpropyl)- involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. In biological systems, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to the suppression of cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Similar structure but lacks the 3-phenylpropyl group.
N,N’-Diphenylthiourea: Contains two phenyl groups attached to the nitrogen atoms.
1-(Acyl/aroyl)-3-(substituted) thioureas: These compounds have acyl or aroyl groups attached to the thiourea moiety.
Uniqueness
Thiourea, N-phenyl-N’-(3-phenylpropyl)- is unique due to the presence of both phenyl and 3-phenylpropyl groups, which enhance its ability to form stable complexes with metal ions and increase its biological activity compared to other thiourea derivatives .
Properties
CAS No. |
15093-43-3 |
---|---|
Molecular Formula |
C16H18N2S |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-phenyl-3-(3-phenylpropyl)thiourea |
InChI |
InChI=1S/C16H18N2S/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19) |
InChI Key |
KSAVTPCYXUELBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)CCCN=C(NC2=CC=CC=C2)S |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=S)NC2=CC=CC=C2 |
Key on ui other cas no. |
15093-43-3 |
solubility |
31.9 [ug/mL] |
Synonyms |
N-Phenyl-N'-(3-phenylpropyl)thiourea |
Origin of Product |
United States |
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